N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a tetrazole ring attached to a cyclohexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps. One common method includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The imine–imine rearrangement is initiated by potassium hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the interactions between different functional groups and biological molecules.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with various enzymes or receptors, potentially inhibiting or activating their functions . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: A precursor in the synthesis of the target compound.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring, used in anticancer research.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of a furan ring, a methoxyphenyl group, and a tetrazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H23N5O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C19H23N5O2/c1-25-16-9-7-15(8-10-16)24-18(21-22-23-24)19(11-3-2-4-12-19)20-14-17-6-5-13-26-17/h5-10,13,20H,2-4,11-12,14H2,1H3 |
InChI Key |
BEBOBQZFRWDUOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CO4 |
Origin of Product |
United States |
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